molecular formula C12H14ClNO2 B13676540 N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide

N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide

Cat. No.: B13676540
M. Wt: 239.70 g/mol
InChI Key: SDXCMFZXOKHNPU-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide is a chemical compound with the molecular formula C12H14ClNO2.

Preparation Methods

The synthesis of N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-hydroxy-5-(1-methylcyclopropyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxyl and chloro groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

N-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide

InChI

InChI=1S/C12H14ClNO2/c1-7(15)14-10-5-8(12(2)3-4-12)9(13)6-11(10)16/h5-6,16H,3-4H2,1-2H3,(H,14,15)

InChI Key

SDXCMFZXOKHNPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C2(CC2)C)Cl)O

Origin of Product

United States

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